molecular formula C19H23ClN2O3S B5028672 N-butan-2-yl-4-[(4-chlorophenyl)methyl-methylsulfonylamino]benzamide

N-butan-2-yl-4-[(4-chlorophenyl)methyl-methylsulfonylamino]benzamide

Cat. No.: B5028672
M. Wt: 394.9 g/mol
InChI Key: FCSXLRPLTYNMLR-UHFFFAOYSA-N
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Description

N-butan-2-yl-4-[(4-chlorophenyl)methyl-methylsulfonylamino]benzamide is a complex organic compound that belongs to the class of benzamides This compound is characterized by the presence of a butyl group, a chlorophenyl group, and a methylsulfonylamino group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butan-2-yl-4-[(4-chlorophenyl)methyl-methylsulfonylamino]benzamide typically involves the condensation of benzoic acids and amines. One efficient method involves the use of diatomite earth immobilized with ionic liquid and ZrCl4 under ultrasonic irradiation . This method is advantageous due to its eco-friendly nature, high yield, and low reaction times.

Industrial Production Methods

In industrial settings, the production of benzamide derivatives often involves high-temperature reactions between carboxylic acids and amines. The use of solid acid catalysts and ultrasonic irradiation can enhance the efficiency and sustainability of the process .

Chemical Reactions Analysis

Types of Reactions

N-butan-2-yl-4-[(4-chlorophenyl)methyl-methylsulfonylamino]benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often involve controlled temperatures and the use of catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-butan-2-yl-4-[(4-chlorophenyl)methyl-methylsulfonylamino]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-butan-2-yl-4-[(4-chlorophenyl)methyl-methylsulfonylamino]benzamide involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, thereby affecting cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to N-butan-2-yl-4-[(4-chlorophenyl)methyl-methylsulfonylamino]benzamide include:

Uniqueness

What sets this compound apart from similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-butan-2-yl-4-[(4-chlorophenyl)methyl-methylsulfonylamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23ClN2O3S/c1-4-14(2)21-19(23)16-7-11-18(12-8-16)22(26(3,24)25)13-15-5-9-17(20)10-6-15/h5-12,14H,4,13H2,1-3H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCSXLRPLTYNMLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)C1=CC=C(C=C1)N(CC2=CC=C(C=C2)Cl)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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